
2,2-Dimethyl-3-(2-methylphenyl)propan-1-ol
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Overview
Description
2,2-Dimethyl-3-(o-tolyl)propan-1-ol is an organic compound with the molecular formula C12H18O. It is known for its fresh floral odor, reminiscent of lily of the valley and linden blossoms . This compound is used in various applications, particularly in the fragrance industry.
Preparation Methods
2,2-Dimethyl-3-(o-tolyl)propan-1-ol can be synthesized through the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide, followed by the reduction of the resulting aldehyde with sodium borohydride (NaBH4) . This method is commonly used in industrial settings to produce the compound in large quantities.
Chemical Reactions Analysis
2,2-Dimethyl-3-(o-tolyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2,2-Dimethyl-3-(o-tolyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry for its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(o-tolyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form hydrogen bonds and interact with hydrophobic regions of target molecules. This interaction can influence the structure and function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2,2-Dimethyl-3-(o-tolyl)propan-1-ol is similar to other compounds such as 2,2-Dimethyl-3-(3-methylphenyl)propanol and 3-(2,2-Dimethyl-3-hydroxypropyl)toluene . it is unique due to its specific structural features and odor profile, which make it particularly valuable in the fragrance industry.
Biological Activity
2,2-Dimethyl-3-(2-methylphenyl)propan-1-ol, commonly referred to as an alcohol derivative, has garnered attention for its potential biological activities and therapeutic applications. This compound's unique structure, featuring a branched alkyl chain and a methylphenyl group, suggests various interactions with biological molecules, influencing its efficacy in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is C13H18O. Its structure includes:
- A hydroxyl group (-OH), which is crucial for hydrogen bonding.
- Two methyl groups attached to the second carbon, enhancing hydrophobic interactions.
- A 2-methylphenyl substituent that may influence binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with various biomolecules. These interactions can modulate the structure and function of proteins and enzymes, potentially leading to therapeutic effects. The compound's mechanism involves:
- Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding with amino acid residues in proteins.
- Hydrophobic Interactions: The branched alkyl chain and aromatic ring facilitate binding to hydrophobic pockets in target proteins .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, although specific mechanisms require further exploration.
- Therapeutic Applications: Investigations into its use as a therapeutic agent are ongoing, focusing on its efficacy in treating conditions influenced by metabolic pathways .
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against specific bacteria | |
Anti-inflammatory | Modulates inflammatory markers | |
Potential Therapeutic | Under investigation for various diseases |
Interaction Studies
Studies have been conducted to evaluate the binding affinity of this compound with various enzymes and receptors. These studies utilize molecular docking techniques to predict how the compound interacts at the molecular level.
Properties
IUPAC Name |
2,2-dimethyl-3-(2-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10-6-4-5-7-11(10)8-12(2,3)9-13/h4-7,13H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIIOCSDRNTJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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